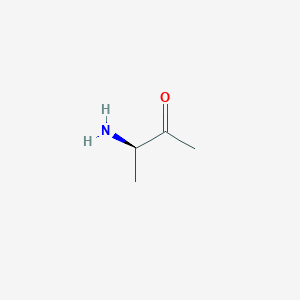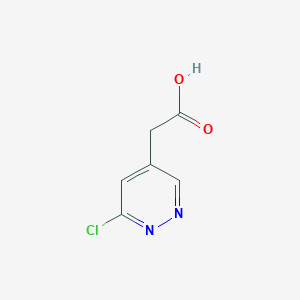
2-(6-Chloropyridazin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloropyridazin-4-yl)acetic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-chloropyridazine with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2-(6-Chloropyridazin-4-yl)acetic acid may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .
化学反应分析
Types of Reactions: 2-(6-Chloropyridazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-(6-Chloropyridazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(6-Chloropyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
- 2-(6-Chloropyridazin-3-yl)acetic acid
- 2-(6-Chloropyridazin-4-yl)piperidin-4-yl acetic acid
- 2-(6-Chloropyridazin-3-yl)amino acetic acid
Comparison: Compared to similar compounds, 2-(6-Chloropyridazin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct chemical and biological properties. Its chlorine substitution at the 6-position and the presence of an acetic acid moiety make it a versatile compound for various applications .
属性
分子式 |
C6H5ClN2O2 |
|---|---|
分子量 |
172.57 g/mol |
IUPAC 名称 |
2-(6-chloropyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)3-8-9-5/h1,3H,2H2,(H,10,11) |
InChI 键 |
QTEBJBNJJATETR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN=C1Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


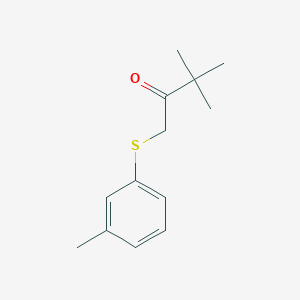
![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
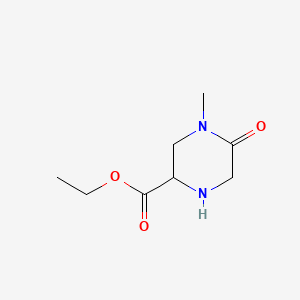


![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)


![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
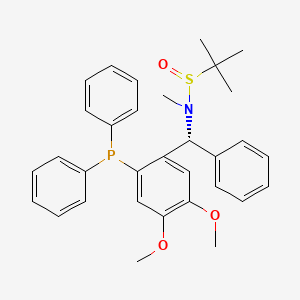
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
